Product packaging for Methylazoxyprocarbazine(Cat. No.:CAS No. 66944-56-7)

Methylazoxyprocarbazine

Cat. No.: B1204352
CAS No.: 66944-56-7
M. Wt: 235.28 g/mol
InChI Key: MSBHRBXAZGGHHV-UHFFFAOYSA-N
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Description

Methylazoxyprocarbazine is a critical active metabolite of the anticancer drug procarbazine and is primarily used in cancer research and oncology drug discovery studies . Research has demonstrated that this compound is the major cytotoxic intermediate responsible for the anticancer efficacy of procarbazine against L1210 murine leukemia, showing significantly greater potency (IC50 of 0.2 mM in vitro) than the parent drug itself . The compound's mechanism of action involves metabolic activation into reactive intermediates that cause cytotoxicity and DNA damage, leading to the death of cancer cells . Following its formation from azoprocarbazine, this compound can undergo further chemical decomposition and enzymatic metabolism, producing metabolites such as N-isopropyl-p-formylbenzamide, which researchers can detect and study using HPLC-UV and LC/MS methods . This product is intended for research purposes to investigate the metabolism, mode of action, and cytotoxic effects of alkylating antineoplastic agents. It is presented with the following identifier: CAS Number 66944-56-7, Molecular Formula C12H17N3O2, and Molecular Weight 235.282 . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O2 B1204352 Methylazoxyprocarbazine CAS No. 66944-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66944-56-7

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methylimino]azanium

InChI

InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-13-15(3)17/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

MSBHRBXAZGGHHV-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-]

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-]

Synonyms

4-((methyl-ONN-azoxy)methyl)-N-(1-methylethyl)benzamide
AZOXY II
azoxy-2-procarbazine
methylazoxyprocarbazine
N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide

Origin of Product

United States

Chemical Synthesis and Analytical Characterization Methodologies of Methylazoxyprocarbazine

Synthetic Routes for Methylazoxyprocarbazine and Analogues

The primary synthetic pathway to this compound involves the initial oxidation of procarbazine (B1678244) to an azo intermediate, which is then further oxidized to the final azoxy products. nih.govresearchgate.netnih.gov

The first step in the synthesis is the oxidation of procarbazine to its corresponding azo derivative, azoprocarbazine (B1211744). nih.govnih.gov This transformation is a key activation step and can be achieved using various oxidizing agents. One documented method involves the use of yellow mercuric oxide. nih.gov In this procedure, procarbazine is reacted with an equimolar amount of the oxidizing agent in a suitable solvent.

The reaction is typically carried out at room temperature with stirring. The progress of the reaction can be monitored using standard analytical techniques. Upon completion, the resulting azoprocarbazine can be isolated and purified from the reaction mixture.

Following the formation of azoprocarbazine, the next synthetic step is the N-oxidation of the azo group to form the two positional isomers: this compound and benzylazoxyprocarbazine. nih.govnih.gov This step is crucial as it generates the final active compounds.

The N-oxidation of azoprocarbazine can be carried out using various oxidizing agents. While direct oxidation using mercuric oxide has been employed for the initial oxidation of procarbazine, the subsequent N-oxidation to the azoxy isomers is a distinct step. nih.gov

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for the selective oxidation of various nitrogen-containing compounds, including the conversion of anilines to azoxybenzenes. rsc.orgwindows.netacs.org The oxidizing power of hydrogen peroxide can be enhanced in a basic environment. acs.org The choice of a mild or strong base can influence the selectivity of the oxidation reaction. windows.netacs.org For instance, in the oxidation of anilines, a mild base like sodium fluoride (B91410) (NaF) has been shown to favor the formation of azoxy compounds, while a stronger base like sodium methoxide (B1231860) (NaOMe) can lead to the formation of nitro compounds. windows.netacs.org These principles suggest that a carefully controlled reaction environment, potentially utilizing hydrogen peroxide in the presence of a suitable base, could be employed for the N-oxidation of azoprocarbazine.

The N-oxidation of the asymmetric azoprocarbazine molecule results in the formation of two distinct positional isomers: this compound and benzylazoxyprocarbazine. The relative amounts of these isomers produced can be influenced by the reaction conditions and the specific oxidizing agents used.

In studies where the isomers were synthesized, a mixture of the two was obtained. nih.gov One report indicated that the synthesis yielded an approximate 2:1 ratio of this compound to benzylazoxyprocarbazine. nih.gov Achieving high selectivity for one isomer over the other can be challenging. In enzymatic systems, such as those involving cytochrome P-450, the product ratio of the two isomers can be influenced by the specific isozyme involved. researchgate.net For instance, liver microsomes from untreated rats or rabbits have been shown to predominantly form the methylazoxy derivative, with the benzylazoxy isomer being almost undetectable. researchgate.net This highlights the potential for achieving greater selectivity through biocatalytic methods, although chemical synthesis typically yields a mixture of isomers.

Table 1: Synthetic Steps and Isomer Formation

Step Starting Material Product(s) Key Reagents/Conditions Reported Isomer Ratio (Methylazoxy:Benzylazoxy)
1 Procarbazine Azoprocarbazine Yellow Mercuric Oxide Not Applicable

Due to the formation of a mixture of isomers during the synthesis, a purification step is necessary to isolate the individual this compound and benzylazoxyprocarbazine compounds. nih.gov

Column chromatography is a widely used and effective technique for the separation of isomers. nih.gov This method relies on the differential adsorption of the compounds onto a stationary phase as a mobile phase is passed through the column.

For the separation of this compound and benzylazoxyprocarbazine isomers, silica (B1680970) gel is a commonly used stationary phase. nih.gov The crude mixture of isomers is dissolved in a small volume of a suitable solvent system and applied to the top of a silica gel column.

The separation is then achieved by eluting the column with a specific mobile phase. A reported solvent system for this separation is a 1:1 (v/v) mixture of ethyl acetate (B1210297) and hexane. nih.gov The fractions are collected as they elute from the column and can be analyzed by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the purified isomers.

Table 2: Column Chromatography Parameters for Isomer Separation

Parameter Details
Stationary Phase Silica Gel nih.gov
Mobile Phase 1:1 (v/v) Ethyl Acetate-Hexane nih.gov

| Detection Method | Thin-Layer Chromatography (TLC) |

Purification Techniques for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound. moravek.comopenaccessjournals.com This method allows for the separation, identification, and quantification of components within a sample mixture. moravek.comopenaccessjournals.com The fundamental principle of HPLC involves a liquid sample (the mobile phase) being passed through a column packed with a solid adsorbent material (the stationary phase). moravek.com Different components in the sample interact with the stationary phase to varying degrees, causing them to elute from the column at different times, a parameter known as the retention time. moravek.com This differential migration enables the separation of the target compound from any impurities or degradation products. moravek.comchromatographyonline.com

In the context of this compound, HPLC with UV detection is a common method for monitoring the compound and its metabolites. nih.gov For instance, in studies investigating the decomposition of this compound, HPLC is used to detect and quantify the parent compound and any new products formed, such as N-isopropyl-p-formylbenzamide. nih.gov The purity of a chromatographic peak can be further verified using a photodiode array (PDA) detector, which assesses the spectral homogeneity across the peak. chromatographyonline.com A peak is considered spectrally pure if its purity angle is less than its purity threshold. chromatographyonline.com

The versatility of HPLC makes it suitable for analyzing substances that are thermally labile, easily vaporized, or have a high molecular weight. moravek.com Pharmaceutical applications of HPLC are extensive, including the quality control of drug products to ensure they are free from contaminants that could affect potency or cause adverse effects. moravek.comopenaccessjournals.com The development and validation of stability-indicating HPLC methods are standard practice in the pharmaceutical industry for regulatory submissions. chromatographyonline.comjrespharm.com

A typical HPLC analysis involves injecting a prepared sample solution into the system. jrespharm.com The components are separated on a column, such as a Zodiac C18 column (150 × 3.0 mm, 5 µm), and detected as they elute. jrespharm.com By comparing the retention time and the detector response of the sample to that of a reference standard, the identity and purity of this compound can be accurately determined. openaccessjournals.com

Spectroscopic and Chromatographic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules like this compound. mdpi.comresearchgate.net This method relies on the magnetic properties of certain atomic nuclei, observing the transitions between nuclear spin states in the presence of an external magnetic field. libretexts.org For organic compounds, ¹H (proton) and ¹³C NMR are the most utilized techniques. nih.gov

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. libretexts.org The data obtained from NMR experiments, such as chemical shifts, coupling constants, and signal integrals, are used to assemble the complete structure of a molecule. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are often employed in combination to unambiguously assign all the signals and elucidate the full chemical structure. nih.govnih.gov

In the study of this compound and its metabolites, NMR spectroscopy has been instrumental in identifying unknown decomposition products. nih.gov For example, the structure of a metabolite, N-isopropyl-(benzene-1,4-bis-carboxamide), was confirmed using ¹H NMR. nih.gov The ability of NMR to analyze components within a mixture without prior separation makes it highly valuable in studying reaction processes and identifying by-products. nih.gov

Proton NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The position of a signal in the ¹H NMR spectrum, known as the chemical shift (δ), is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The chemical shift is highly sensitive to the electronic environment of the proton. Proximity to electronegative atoms (like oxygen and nitrogen) or unsaturated groups (like aromatic rings) causes a downfield shift (to a higher ppm value) of the proton signal. libretexts.org

The analysis of chemical shifts is a cornerstone of structural interpretation. By examining the chemical shift values, one can deduce the types of protons present in the molecule (e.g., aromatic, aliphatic, vinylic). For complex molecules, tables of known chemical shift ranges for common structural motifs are used as a reference. libretexts.org For instance, aromatic protons typically resonate in the range of 7-8 ppm, while protons on a carbon adjacent to an oxygen atom (in an ether, for example) appear around 3.6 ppm. pdx.edutib.eu

While specific ¹H NMR chemical shift data for this compound is not detailed in the provided search results, the general principles of chemical shift analysis would be applied to its spectrum. The protons of the methyl group, the isopropyl group, and the benzene (B151609) ring would each give rise to distinct signals at characteristic chemical shifts, allowing for the verification of the compound's structure.

Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com In a mass spectrometer, a molecule is first ionized, often by losing an electron, to form a molecular ion (M⁺). savemyexams.comyoutube.com The m/z value of this molecular ion provides the molecular mass of the compound. savemyexams.com

The molecular ion is often unstable and can break apart into smaller, charged fragments. youtube.com This process, known as fragmentation, produces a unique pattern of fragment ions in the mass spectrum. youtube.comlibretexts.org The analysis of these fragmentation patterns can provide valuable clues about the structure of the molecule. savemyexams.com For example, the loss of specific small molecules, such as water (18 mass units) or carbon monoxide (28 mass units), can indicate the presence of certain functional groups. savemyexams.com

In the analysis of this compound, mass spectrometry is used to identify the parent compound and its metabolites. nih.gov For instance, a reconstructed ion current profile for m/z 236 was used to track the presence of this compound. nih.gov

Thermospray LC/MS Applications

Thermospray ionization is an interface technique that couples liquid chromatography with mass spectrometry (LC/MS). wikipedia.org Developed in the 1980s, it became a popular interface for LC/MS systems, capable of handling the high flow rates typical of HPLC. wikipedia.orgshimadzu.co.uk In this technique, the eluent from the LC column is passed through a heated probe, leading to the formation of a fine spray of charged droplets from which ions are desorbed into the gas phase for mass analysis. wikipedia.org

Thermospray LC/MS has been effectively used in the analysis of this compound and its decomposition products. nih.gov This technique allows for the direct analysis of the effluent from the HPLC column, providing mass spectral data for the separated components. nih.gov In one study, HPLC combined with thermospray mass spectrometry was used to identify N-isopropyl-p-formylbenzamide as a major metabolite of this compound. nih.gov The analysis also detected a closely eluting peak with a protonated molecular ion at m/z 207, which was subsequently identified as another metabolite. nih.gov

Gas Chromatography/Ion Trap Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC-MS, the sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected. thermofisher.com

An ion trap mass spectrometer is a type of mass analyzer that can store ions in a three-dimensional quadrupole field. This allows for various analytical scans, including tandem mass spectrometry (MS/MS), which can provide more detailed structural information. thermofisher.com

Gas chromatography/ion trap mass spectrometry has been employed in the characterization of this compound's decomposition products. nih.gov For example, a silylated derivative of an unknown decomposition product, which had the same molecular weight as this compound, was identified as a hydroxyazo compound using an ion trap mass spectrometer. nih.gov This identification was facilitated by the ability of the ion trap to perform both single and multiple-stage mass analysis. nih.gov This hybrid technique has also been used to corroborate the identification of other metabolites, such as N-isopropyl-(benzene-1,4-bis-carboxamide). nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis and assessment of the stability of pharmaceutical compounds, including this compound. advancechemjournal.comopenaccessjournals.com This method offers high resolution and sensitivity, making it ideal for separating a compound from its metabolites, impurities, and degradation products within a complex mixture. advancechemjournal.comsepscience.com The principle of HPLC involves injecting a liquid sample into a mobile phase that is pumped at high pressure through a column packed with a stationary phase. The differential interactions of the analyte with the stationary phase lead to its separation, allowing for subsequent detection and quantification. advancechemjournal.comshimadzu.com

For pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is the most common configuration, utilizing a non-polar stationary phase (often C18) and a polar mobile phase. advancechemjournal.com Detection is frequently accomplished using a UV-Vis detector, as many organic molecules absorb light in this spectrum. nih.gov For more definitive identification and structural elucidation of unknown products, HPLC systems can be coupled with a mass spectrometer (LC/MS), providing molecular weight information. nih.govnih.gov

In the context of this compound, which is an active metabolite of the antineoplastic agent procarbazine, HPLC is the primary method for its detection, quantification, and for studying its chemical stability. nih.govnih.govresearchgate.net Research has utilized HPLC with UV detection and combined HPLC-mass spectrometry to monitor this compound in various media. nih.gov For instance, it has been identified by HPLC in the serum of rats treated with procarbazine. nih.gov

Stability studies are critical to understanding a compound's intrinsic chemical behavior under various conditions. HPLC is the preferred technique for these studies because it can effectively separate the intact drug from any products that form due to degradation. sepscience.comchromatographyonline.comfarmaciajournal.com Such "stability-indicating" methods are validated by performing forced degradation studies, where the compound is exposed to harsh conditions like acid, base, heat, and oxidation to generate potential degradation products. turkjps.orgnih.gov

Studies on this compound have demonstrated its instability in solution. When incubated in a cell culture medium for 72 hours, HPLC analysis revealed that only a trace amount of the parent compound remained. nih.gov This highlights the importance of HPLC in determining the compound's shelf-life and degradation pathways. The analysis identified major decomposition products, demonstrating the method's capacity to track the formation of new chemical entities over time. nih.gov

Below are tables summarizing typical HPLC parameters used in the analysis of pharmaceutical compounds like this compound and findings from a representative stability study.

Table 1: Representative HPLC Parameters for Analysis

This table outlines typical conditions for the chromatographic separation and quantification of this compound.

ParameterSpecificationPurpose
Column C18, 5 µm particle sizeStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixtureEluent that carries the sample through the column. The gradient or isocratic composition is optimized for best separation.
Flow Rate 0.8 - 1.5 mL/minControls the speed of the mobile phase and analysis time.
Injection Volume 10 - 20 µLThe amount of sample introduced into the HPLC system.
Column Temperature 25 - 40 °CMaintained to ensure reproducible retention times.
Detector UV-Vis Diode Array (DAD) or Mass Spectrometer (MS)UV detection for quantification (e.g., at 214 nm or 230 nm). MS for identification of the compound and its metabolites. nih.govnih.gov

Table 2: Findings from a 72-Hour Incubation Stability Study of this compound

This table summarizes the results from an HPLC-based study investigating the decomposition of this compound in a liquid medium. nih.gov

Time PointThis compound RemainingMajor Decomposition Products Identified
0 hours 100%Not applicable
72 hours Trace amountN-isopropyl-p-formylbenzamide, N-isopropyl-(benzene-1,4-bis-carboxamide) nih.gov

Metabolic Pathways and Biotransformation Mechanisms of Methylazoxyprocarbazine

Enzymatic Pathways in Bioactivation of Procarbazine (B1678244) to Methylazoxyprocarbazine

Procarbazine is a prodrug that undergoes extensive metabolic conversion to become active. nih.gov The initial and subsequent oxidative steps are catalyzed by a concert of enzyme systems, including those in the microsomes and mitochondria. hres.cabccancer.bc.ca The transformation begins with the oxidation of the hydrazine (B178648) moiety of procarbazine to an azo intermediate, which is then further oxidized to azoxy derivatives. nih.govresearchgate.net

The Cytochrome P-450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of procarbazine. researchgate.netwikipedia.org This enzyme system is responsible for the oxidative steps that convert the initial metabolite, azoprocarbazine (B1211744), into its active azoxy forms. wikipedia.org

Several specific CYP450 isoforms have been identified as key players in the metabolic activation of procarbazine. Procarbazine is a known substrate for CYP1A1 and CYP2B6. nih.gov Studies have implicated CYP1A and CYP2B subfamilies in its metabolism. aacrjournals.org Furthermore, CYP1B1 has been shown to metabolize procarbazine. nih.govhmdb.ca While the CYP2A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies are generally responsible for the metabolism of many anticancer drugs, the most prominently cited isoforms for procarbazine activation are within the CYP1 and CYP2B families. nih.gov The liver's P450 system, where CYP3A4 is highly abundant, is a primary site for this metabolism. nih.govnih.gov

Table 1: Cytochrome P-450 Isoforms Involved in Procarbazine Metabolism

Enzyme FamilySpecific IsoformRole in Procarbazine MetabolismReference
CYP1 CYP1A1Metabolizes procarbazine. nih.govaacrjournals.org
CYP1A2Implicated in the metabolism of procarbazine and related compounds. nih.govidrblab.net
CYP1B1Metabolizes procarbazine. nih.govhmdb.ca
CYP2 CYP2B6Procarbazine is a substrate for this isoform. nih.govaacrjournals.org
CYP3 CYP3A4/5The CYP3A subfamily is involved in the metabolism of numerous anticancer agents, and the liver P450 system, rich in CYP3A4, metabolizes procarbazine. nih.govnih.govnih.gov

The activity of cytochrome P-450 enzymes can be altered by various substances, a factor that can influence the bioactivation of procarbazine. nih.gov The metabolism of procarbazine can be inhibited by general cytochrome P-450 inhibitors. researchgate.net While specific, detailed induction and inhibition studies on procarbazine metabolism are not extensively documented in readily available literature, general principles of CYP modulation apply. The inhibition and induction of CYP enzymes are primary causes of pharmacokinetic drug-drug interactions. d-nb.info For instance, potent CYP3A4 inhibitors include certain antibiotics and antifungals, while inducers include some anticonvulsants and glucocorticoids. medsafe.govt.nz Such interactions could theoretically alter the rate of formation of this compound by affecting the activity of the involved isoforms like CYP1A1, CYP2B6, and CYP3A4.

In addition to the microsomal CYP450 system, mitochondrial monoamine oxidase (MAO) is a key enzyme in the initial bioactivation step. hres.cabccancer.bc.ca Both CYP450 and MAO catalyze the rapid oxidation of procarbazine to its azo derivative. nih.govresearchgate.netsigmaaldrich.com Unlike some other hydrazine derivatives, which are irreversible inhibitors of MAO, procarbazine acts as a competitive substrate for the enzyme. researchgate.net It is noteworthy that procarbazine itself exhibits some MAO inhibitory properties. bccancer.bc.capatsnap.com

The bioactivation of procarbazine to its cytotoxic form follows a distinct stepwise oxidative pathway.

Hydrazine to Azo: The process begins with the parent compound, procarbazine, which is a 1,2-disubstituted hydrazine derivative. nih.gov It undergoes an initial oxidation, catalyzed by both cytochrome P450 and monoamine oxidase, at the hydrazine moiety. nih.govresearchgate.net This reaction converts procarbazine into its first major, relatively stable metabolite, azoprocarbazine. bccancer.bc.caresearchgate.net

Azo to Azoxy: Following its formation, azoprocarbazine serves as a substrate for further oxidation by the cytochrome P-450 system. wikipedia.org This second step involves N-oxidation, which results in the formation of two positional azoxy isomers: this compound and benzylazoxyprocarbazine. researchgate.netnih.gov Of these two isomers, this compound has been identified as the more potent cytotoxic species. nih.gov

Role of Specific Cytochrome P-450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C8, CYP3A4/5)

Contributions of Monoamine Oxidase and Cytosolic Enzymes

Subsequent Metabolic Fate and Decomposition Pathways of this compound

Once formed, this compound, the principal active metabolite, undergoes further chemical transformation. nih.gov It is a relatively stable intermediate that is believed to decompose, ultimately forming a reactive methylating species, likely the methyldiazonium ion. This highly reactive intermediate is thought to be responsible for the drug's cytotoxic effects by methylating nucleic acids and proteins.

Studies involving the incubation of this compound have identified several decomposition products. The major metabolite found is N-isopropyl-p-formylbenzamide. Another identified product is N-isopropyl-(benzene-1,4-bis-carboxamide), which is thought to result from the cleavage of the N-N bond in the original hydrazine structure. Research has also pointed to a novel intramolecular rearrangement of this compound in solution, leading to the formation of a hydroxyazo compound. This chemical decomposition pathway may be crucial for the generation of the ultimate cytotoxic species. In addition to the formation of alkylating ions, an alternative pathway involving the generation of free radical species, such as methyl radicals, from procarbazine metabolism has also been proposed. nih.gov

Formation of Downstream Metabolites (e.g., N-isopropyl-p-formylbenzamide, N-isopropyl-(benzene-1,4-bis-carboxamide))

The biotransformation of this compound leads to the formation of several downstream metabolites. nih.gov Through incubation studies with and without human leukemia cells, specific decomposition products have been identified. nih.gov The major metabolite identified via High-Performance Liquid Chromatography (HPLC) is N-isopropyl-p-formylbenzamide. nih.gov Its identity was confirmed by comparing its retention time with a synthesized standard and through analysis by HPLC/thermospray mass spectrometry (LC/MS). nih.gov

Another significant metabolite, N-isopropyl-(benzene-1,4-bis-carboxamide), was also detected. nih.gov This compound is postulated to be formed following the cleavage of the N-N bond within the hydrazine portion of the molecule. nih.gov The final inactive urinary metabolite of the parent drug procarbazine is N-isopropylterephthalamic acid, which represents a further oxidation product in the metabolic cascade. pdr.netvulcanchem.comdrugbank.com After a 72-hour incubation period, only trace amounts of the parent this compound remained, indicating extensive metabolism and decomposition. nih.gov

Table 1: Key Downstream Metabolites of this compound

Metabolite NameMethod of IdentificationPostulated OriginReference
N-isopropyl-p-formylbenzamideHPLC, LC/MSMajor decomposition product nih.gov
N-isopropyl-(benzene-1,4-bis-carboxamide)LC/MS, 1H NMR, GC/MSBreakage of the N-N bond in the hydrazine moiety nih.gov
N-isopropylterephthalamic acidAnalysis of urinary excretionFinal inactive metabolite of the procarbazine pathway pdr.netvulcanchem.com

Intramolecular Rearrangements and Chemical Decomposition in Solution

This compound is known to be chemically unstable in aqueous solutions. nih.govnih.gov Studies have shown that it undergoes decomposition even in the absence of metabolic enzymes or cells. nih.gov This chemical instability is characterized by a novel intramolecular rearrangement. nih.govresearchgate.net This process leads to the formation of a decomposition product identified as a hydroxyazo compound, which has the same molecular weight as the parent this compound. nih.gov It is suggested that this chemical decomposition pathway may be a key step in the non-enzymatic activation of procarbazine, ultimately leading to the formation of the cytotoxic species responsible for its therapeutic effect. nih.govresearchgate.net

Generation of Ultimate Alkylating Species

The anticancer activity of procarbazine is dependent on its metabolic activation to intermediates that can alkylate biological macromolecules like DNA. researchgate.netpharmacology2000.comnih.gov this compound is considered the proximate active metabolite that, through further decomposition, generates the ultimate alkylating agents. nih.govnih.gov This process is believed to proceed through the formation of highly reactive cationic species and potentially radical intermediates. researchgate.netnih.govoup.com

One of the postulated ultimate alkylating species derived from this compound is the methyl carbonium ion (CH₃⁺). researchgate.net It is hypothesized that the azoxy derivative of procarbazine decomposes to form this highly reactive cation. researchgate.net The methyl carbonium ion can then readily react with nucleophilic sites on DNA and proteins, leading to methylation that inhibits DNA and protein synthesis, causing cell death. researchgate.netresearchgate.net The generation of carbonium ions is a recognized pathway for creating reactive intermediates from organic compounds. britannica.com

The generation of a methyl diazonium ion (CH₃N₂⁺) is considered a likely pathway for the DNA methylation and cytotoxicity associated with procarbazine. nih.gov The metabolism of procarbazine to this compound is a critical step, which then decomposes to produce the methyl diazonium intermediate. nih.govauburn.edu This ion is a potent methylating agent that subsequently alkylates DNA. nih.gov The formation of a diazene (B1210634) intermediate has also been proposed during the oxidative metabolism of the azo derivative of procarbazine, which would be a precursor to the diazonium ion. nih.gov Methyldiazonium itself is known to be an intermediate in methylation reactions involving other compounds like diazomethane. wikipedia.org

Methyl Diazonium Ion Formation

Comparative Metabolism of this compound Isomers

The N-oxidation of azoprocarbazine (the precursor to the azoxy compounds) by cytochrome P-450 enzymes results in the formation of two distinct positional isomers: N-isopropyl-α-(2-methyl-ONN-azoxy)-p-toluamide (the methylazoxy isomer) and N-isopropyl-α-(2-methyl-NNO-azoxy)-p-toluamide (the benzylazoxy isomer). nih.govresearchgate.net

Research evaluating the cytotoxic effects of these purified isomers on L1210 murine leukemia cells has demonstrated a significant difference in their biological activity. nih.gov The this compound isomer was found to be the most potent cytotoxic metabolite. nih.govresearchgate.net In contrast, the benzylazoxy isomer exhibited an insignificant cytotoxic effect. nih.gov A mixture of the two isomers displayed an intermediate level of effectiveness. nih.gov These findings strongly indicate that the this compound isomer is the primary metabolite responsible for the anticancer action of procarbazine. nih.gov

Table 2: Comparative Cytotoxicity of this compound Isomers against L1210 Leukemia Cells

CompoundAssay TypeCytotoxicity (IC₅₀)ConclusionReference
This compound Isomer Colorimetric Assay0.2 mMMost cytotoxic metabolite nih.gov
Soft-Agar Clonogenic0.15 mMMost cytotoxic metabolite nih.gov
Benzylazoxyprocarbazine Isomer Colorimetric AssayInsignificantNot significantly cytotoxic nih.gov
Mixture of Isomers Colorimetric AssayIntermediateIntermediate cytotoxicity nih.gov
Procarbazine (Parent Drug) Soft-Agar Clonogenic1.5 mMLess potent than active metabolite nih.gov

Molecular Mechanisms of Action and Cellular Target Interactions

DNA Alkylation and Adduct Formation by Methylazoxyprocarbazine

The cytotoxic and mutagenic properties of this compound are largely attributed to its ability to act as a methylating agent, transferring a methyl group to various nucleophilic sites on the DNA molecule. nih.gov This process is initiated by the metabolic activation of procarbazine (B1678244) to this compound, which then serves as a precursor to the ultimate methylating species, likely a methyldiazonium ion. psu.edu This reactive intermediate readily attacks DNA, resulting in the formation of several types of methyl-DNA adducts.

Formation of O6-Methylguanine (O6-meG) Adducts

A critical and well-studied consequence of this compound-induced DNA damage is the formation of O6-methylguanine (O6-meG). psu.edunih.gov This adduct arises from the methylation of the O6 position of guanine (B1146940) residues in the DNA strand. psu.edu The formation of O6-meG is a significant event, as this lesion is highly mutagenic and cytotoxic. psu.edunih.gov If not repaired, O6-meG can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. oup.comresearchgate.net Studies have shown a direct correlation between the accumulation of O6-meG in DNA and the therapeutic and carcinogenic effects of procarbazine. psu.edu

Formation of N7-Methylguanine and C8-Methylguanine Adducts

In addition to O6-meG, this compound also induces the formation of other guanine adducts, most notably N7-methylguanine (N7-meG) and, to a lesser extent, C8-methylguanine. oup.com N7-meG is the most abundant adduct formed by many methylating agents, resulting from the methylation of the N7 position of guanine. frontiersin.org While generally considered less directly mutagenic than O6-meG, N7-meG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can stall replication and is a form of DNA damage. nih.gov The formation of C8-methylguanine is thought to result from the attack of carbon-centered radicals, which can be generated during the metabolism of procarbazine's parent compounds. oup.com

Adduct TypePosition of Methylation on GuanineSignificance
O6-Methylguanine (O6-meG) O6Highly mutagenic and cytotoxic; can lead to G:C to A:T transition mutations. psu.eduoup.com
N7-Methylguanine (N7-meG) N7Most abundant adduct; can lead to depurination and the formation of abasic sites. frontiersin.orgnih.gov
C8-Methylguanine C8Formation may involve carbon-centered radicals. oup.com

Impact on DNA Replication and Transcription Processes

The presence of methyl-DNA adducts significantly impedes the vital cellular processes of DNA replication and transcription. nih.govfrontiersin.org The distorted DNA structure caused by these adducts can stall the progression of DNA and RNA polymerases. mdpi.commdpi.com Stalled replication forks are a major source of DNA double-strand breaks, a highly lethal form of DNA damage. scienceopen.comunimedizin-mainz.de Similarly, the blockage of transcription machinery prevents the synthesis of essential proteins, further contributing to cellular dysfunction and death. nih.gov The accumulation of these lesions, particularly O6-meG, triggers futile cycles of DNA mismatch repair, which can also lead to replication fork collapse and apoptosis. researchgate.net

Modulation of DNA Repair Mechanisms

The cellular response to the DNA damage inflicted by this compound involves the activation of various DNA repair pathways. However, the compound itself can also modulate these repair mechanisms, creating a complex interplay that ultimately determines the cell's fate.

Depletion of O6-Methylguanine-DNA Alkyltransferase (AGT) Levels

The primary defense against the cytotoxic effects of O6-meG is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). psu.edustemcell.com AGT directly removes the methyl group from the O6 position of guanine in a "suicide" mechanism, thereby restoring the normal DNA structure. psu.edu In this process, the methyl group is transferred to a cysteine residue within the AGT protein, leading to its irreversible inactivation. unimedizin-mainz.deresearchgate.net

A crucial aspect of procarbazine's mechanism is its ability to deplete cellular levels of AGT. psu.edunih.gov This depletion occurs through the continuous formation of O6-meG adducts, which are then repaired by AGT, leading to the consumption and degradation of the repair protein. psu.edu Studies have demonstrated a dose-dependent decline in AGT levels following procarbazine treatment. nih.gov This depletion of AGT sensitizes cells to further damage from methylating agents, as the capacity to repair the critical O6-meG lesion is diminished. psu.edupsu.edu The recovery of AGT levels after treatment can be slow, further enhancing the therapeutic window. psu.edu

Study FindingOrganism/SystemKey ObservationReference
Procarbazine treatment leads to a dose-related decline in liver O6-methylguanine-DNA alkyltransferase (AGT).RatsAGT recovery was slow, taking nearly 20 days after high-dose treatment to return to control levels. psu.edu
A negative correlation was observed between the rate of O6-methylguanine accumulation and lymphocyte AGT levels.Human PatientsDemonstrates a probable protective effect of AGT against O6-meG accumulation. nih.gov
AGT repairs O6-meG by transferring the methyl group to an internal cysteine residue, leading to its inactivation.GeneralThis "suicide" mechanism leads to the depletion of the AGT protein pool. unimedizin-mainz.deresearchgate.net

Induction of Programmed Cell Death Pathways

Programmed cell death (PCD) is a fundamental biological process crucial for eliminating damaged or unwanted cells, and its dysregulation is a key factor in the development and progression of cancer. nih.govfrontiersin.orgmdpi.com Many anticancer agents exert their therapeutic effects by inducing these cell death pathways in malignant cells. nih.gov this compound, a primary active metabolite of the chemotherapeutic agent procarbazine, is recognized as a major cytotoxic intermediate responsible for procarbazine's anticancer activity. nih.govresearchgate.net Its mechanism of action involves the induction of programmed cell death, primarily through apoptosis, and eliciting other significant cellular responses. nih.govauburn.edu

Apoptosis is a regulated form of cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of cysteine proteases known as caspases. nih.govmdpi.com This process can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.gov

The cytotoxic action of this compound is linked to its nature as an alkylating agent, which introduces DNA damage. researchgate.netnih.gov This damage can trigger the intrinsic apoptosis pathway. nih.gov DNA damage response mechanisms can activate tumor suppressor proteins like p53, which plays a central role in orchestrating the apoptotic response. nih.govsemanticscholar.org Activated p53 can modulate the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family. mdpi.com This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that collectively regulate mitochondrial outer membrane permeabilization. mdpi.com A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov Cytosolic cytochrome c then associates with Apoptotic protease-activating factor 1 (Apaf-1) to activate caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.gov

Furthermore, the extrinsic pathway can be triggered by the binding of ligands to death receptors on the cell surface, such as those in the tumor necrosis factor (TNF) receptor superfamily. nih.govnih.gov This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can also activate the executioner caspases. nih.gov While the primary trigger for this compound is DNA damage, crosstalk between the intrinsic and extrinsic pathways can amplify the apoptotic signal.

Beyond direct apoptosis induction, exposure to DNA-damaging agents like this compound elicits a range of other cellular responses aimed at managing the damage.

One of the most significant responses is cell cycle arrest . auburn.edu Upon detecting DNA damage, cells can halt their progression through the cell cycle at specific checkpoints (e.g., G1/S or G2/M) to allow time for DNA repair. nih.gov If the damage is too severe to be repaired, the cell may then be directed towards apoptosis. nih.gov Studies have shown that various anticancer drugs can induce cell cycle arrest, which is often closely associated with subsequent cell death or other cellular fates like senescence or epithelial-mesenchymal transition (EMT). nih.govmdpi.comjcpjournal.org For instance, a human tumor cell line exposed to nitrogen mustard, another alkylating agent, exhibited G2 arrest, which can be a protective mechanism allowing for DNA repair before mitosis. nih.gov

Cells also activate DNA repair pathways in response to the alkylation damage caused by this compound. nih.gov However, the efficacy of these repair mechanisms can influence a cell's sensitivity or resistance to the agent. In some cases, increased cellular levels of molecules like glutathione (B108866) (GSH) and the enzyme glutathione S-transferase can inactivate alkylating agents, representing a mechanism of cellular resistance. nih.gov

Other forms of programmed cell death, such as necroptosis (a regulated form of necrosis) and pyroptosis (an inflammatory form of cell death), can also be triggered by cellular stress and may serve as alternative death pathways, particularly in apoptosis-resistant cancer cells. frontiersin.orgoaepublish.com These pathways are characterized by cell lysis and the release of inflammatory cellular contents. frontiersin.org

Apoptosis Induction Mechanisms

Structure-Activity Relationships (SAR) in Azoxyprocarbazine Isomers

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. gardp.orgdrugdesign.orgoncodesign-services.com This knowledge allows for the rational design of new compounds with enhanced potency or reduced toxicity. gardp.org

Procarbazine is metabolized into two positional azoxy isomers: this compound and benzylazoxyprocarbazine. nih.govresearchgate.net SAR studies have been crucial in determining which of these metabolites is primarily responsible for the therapeutic effects of the parent drug. Research conducted on L1210 murine leukemia cells demonstrated a significant difference in the cytotoxic activity of these two isomers. nih.govresearchgate.net

This compound was identified as the most cytotoxic metabolite, while the benzylazoxy isomer showed insignificant cytotoxic effect. nih.govresearchgate.net A mixture of the two isomers exhibited intermediate effectiveness. nih.govresearchgate.net These findings clearly indicate that the position of the azoxy group is a critical determinant of biological activity. The methylazoxy isomer is considered the major cytotoxic intermediate involved in procarbazine's anticancer mechanism. nih.gov

The table below summarizes the comparative cytotoxicity of procarbazine and its azoxy isomers in L1210 leukemia cells, highlighting the superior potency of the methylazoxy isomer.

CompoundIC₅₀ (mM) - Colorimetric AssayIC₅₀ (mM) - Clonogenic Assay
This compound 0.20.15
Benzylazoxyprocarbazine Insignificant cytotoxicityNot reported
Mixture of Isomers Intermediate effectivenessNot reported
Procarbazine Not determinable1.5
Data sourced from studies on L1210 murine leukemia cells. nih.govresearchgate.net

This distinct difference in activity underscores the specific structural requirements for the compound to exert its cytotoxic effects, likely related to its ability to generate the ultimate alkylating species, a methyl carbonium ion, which then damages cellular DNA. researchgate.net The molecular structure of the methylazoxy isomer is evidently more favorable for this chemical decomposition and subsequent interaction with cellular targets. researchgate.net

Preclinical Pharmacodynamics and Efficacy Studies of Methylazoxyprocarbazine

In Vitro Cytotoxicity Assessments

The in vitro cytotoxic effects of methylazoxyprocarbazine, a key metabolite of the anticancer drug procarbazine (B1678244), have been evaluated in various cancer cell lines. These studies are crucial for understanding its mechanism of action and determining its potential as a therapeutic agent.

Evaluation in Murine Leukemia Cell Lines (e.g., L1210)

Studies utilizing the murine leukemia cell line L1210 have been instrumental in elucidating the cytotoxic activity of this compound. nih.gov Research has shown that the anticancer activity of procarbazine is a result of its bioactivation into reactive intermediates. nih.gov Procarbazine is first oxidized to azoprocarbazine (B1211744), which is then further N-oxidized to form a mixture of this compound and benzylazoxyprocarbazine isomers. nih.gov

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of in vitro cancer cell growth.

Investigations into the cytotoxic effects of procarbazine and its metabolites on the L1210 murine leukemia cell line have identified this compound as the most potent cytotoxic metabolite. nih.gov In one study, a soft-agar clonogenic assay revealed that this compound had an IC50 value of 0.15 mM, whereas the parent compound, procarbazine, was only cytotoxic at a much higher concentration, with an IC50 of 1.5 mM. nih.govresearchgate.net Another study using a colorimetric assay determined the IC50 of this compound to be 0.2 mM. nih.govresearchgate.net In contrast, the benzylazoxy isomer demonstrated insignificant cytotoxic effects. nih.govresearchgate.net These findings highlight that the this compound metabolite is likely the primary cytotoxic agent responsible for the anticancer action of procarbazine. nih.gov

CompoundAssay MethodCell LineIC50 Value (mM)Source
This compoundSoft-Agar Clonogenic AssayL12100.15 nih.govresearchgate.net
ProcarbazineSoft-Agar Clonogenic AssayL12101.5 nih.govresearchgate.net
This compoundColorimetric Assay (MTT)L12100.2 nih.govresearchgate.net
BenzylazoxyprocarbazineColorimetric Assay (MTT)L1210Insignificant cytotoxicity nih.govresearchgate.net

Colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. biotium.com

In studies with the L1210 murine leukemia cell line, a colorimetric assay was used to evaluate the cytotoxic effects of procarbazine metabolites. nih.govresearchgate.net The results indicated that the this compound isomer was the most cytotoxic metabolite, with an IC50 of 0.2 mM. nih.govresearchgate.net The benzylazoxy isomer showed negligible cytotoxicity, and a mixture of the two isomers had intermediate effectiveness. nih.govresearchgate.net It is noteworthy that this assay could not be used to determine the cytotoxicity of procarbazine itself because the drug directly reduced the MTT dye, independent of cellular activity. nih.gov

The soft-agar clonogenic assay is a standard in vitro method to determine the ability of single cells to form colonies, a characteristic of cancer cells known as anchorage-independent growth. pressbooks.pubresearchgate.net This assay is considered a stringent test for cellular transformation and is used to evaluate the effects of anticancer agents. researchgate.netreactionbiology.com

A soft-agar clonogenic assay was employed to assess the cytotoxicity of procarbazine and its metabolites in L1210 cells. nih.govresearchgate.net The results demonstrated that procarbazine was cytotoxic only at higher concentrations (IC50 of 1.5 mM) compared to this compound (IC50 of 0.15 mM). nih.govresearchgate.net This provides further evidence that this compound is the major cytotoxic intermediate in the mechanism of action of procarbazine. nih.govresearchgate.net

Colorimetric Assays (e.g., MTT Assay)

Studies in Human Leukemia Cell Lines (e.g., CCRF-CEM)

To understand the relevance of these findings to human cancers, the cytotoxicity of this compound has also been evaluated in human leukemia cell lines, such as CCRF-CEM. nih.govnih.gov CCRF-CEM is a human T-cell acute lymphoblastic leukemia cell line. creative-biolabs.com

In vitro studies with the CCRF-CEM human leukemia cell line showed that the methylazoxy isomer of procarbazine was the most active and cytotoxic species. nih.gov Procarbazine did inhibit the growth of CCRF-CEM cells, but at a significantly higher concentration than that required for the methylazoxy isomer. nih.gov Further investigation revealed that procarbazine can be non-enzymatically oxidized to the two azoxyprocarbazine isomers, with the methylazoxy compound being the most cytotoxic to CCRF-CEM cells. nih.gov When this compound was incubated with CCRF-CEM cells, it was further metabolized, indicating a potential for the formation of the ultimate cytotoxic species through chemical decomposition. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo studies using animal models are fundamental to assessing the real-world potential of a drug candidate. nih.gov For this compound, these studies have provided key insights into its anticancer activity.

Evaluation in Tumor-Bearing Murine Models

Murine models, which involve the use of mice to study human diseases, are a cornerstone of preclinical cancer research. frontiersin.org In the context of this compound, studies using tumor-bearing murine models have been instrumental in demonstrating its efficacy.

Research involving the L1210 murine leukemia cell line has shown that this compound is the most effective cytotoxic agent among procarbazine and its metabolites. nih.gov When tested in L1210 tumor-bearing mice, this compound demonstrated superior effectiveness in improving survival compared to its parent compound, procarbazine, and other metabolites. nih.gov This highlights the critical role of metabolic activation in the anticancer activity of procarbazine, with this compound being the key effector molecule. nih.gov

A soft-agar clonogenic assay further solidified these findings, revealing that this compound was significantly more potent than procarbazine, with a much lower concentration required to inhibit cell proliferation (IC50 of 0.15 mM for this compound versus 1.5 mM for procarbazine). nih.gov

Assessment of Survival Rates and Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the efficacy of anticancer agents against human cancers. frontiersin.orgpharmacologydiscoveryservices.com These models allow for the assessment of a drug's ability to inhibit tumor growth and improve survival in a setting that more closely mimics human disease. pharmacologydiscoveryservices.commdpi.com

Studies utilizing xenograft models have shown that treatment with effective anticancer agents can lead to a significant reduction in tumor volume and weight. mdpi.com For instance, in studies with other compounds, tumor growth inhibition has been quantified, showing a dose-dependent response where higher doses lead to greater tumor suppression. The ultimate goal of such therapies is to prolong survival, and Kaplan-Meier survival analyses in these models have demonstrated that effective treatments can markedly improve the survival profile of tumor-bearing mice compared to control groups. mdpi.com

While specific data on this compound in xenograft models is not detailed in the provided search results, the principles of xenograft studies are well-established. The evaluation would typically involve measuring tumor volume over time and comparing the growth curves of treated versus untreated animals. nih.govnih.gov A significant slowing or regression of tumor growth in the this compound-treated group would indicate its efficacy. researchgate.net

Investigations into Molecular and Cellular Responses in Preclinical Models

Understanding the molecular and cellular effects of a drug is crucial for elucidating its mechanism of action and identifying biomarkers of response. For this compound, this involves studying its interaction with DNA and its influence on cellular enzymes.

Monitoring DNA Adduct Accumulation in Tissues

This compound exerts its cytotoxic effects by methylating DNA, leading to the formation of DNA adducts. nih.gov These adducts, if not repaired, can disrupt DNA replication and transcription, ultimately leading to cell death. Monitoring the accumulation of these adducts in various tissues provides a direct measure of the drug's activity and its potential for both therapeutic efficacy and toxicity. mdpi.com

Studies have focused on quantifying specific DNA adducts, such as O6-methylguanine (O6-meG) and 7-methylguanine (B141273) (7-meG), in the DNA of tissues from animals treated with procarbazine. nih.gov The formation of these adducts is a result of the metabolic activation of procarbazine to its ultimate methylating agent, which is derived from this compound. psu.edu

Research in rats has shown that repeated administration of procarbazine leads to the accumulation of O6-meG in target organs like the mammary gland, lymph nodes, and thymus. nih.gov The kinetics of adduct accumulation can be complex, with an initial rapid increase followed by a more nuanced pattern of accumulation and decline, influenced by factors such as DNA repair. psu.edunih.gov The levels of these adducts can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

TissueAdduct Accumulation Timeline (following repeated procarbazine dosing in rats)Reference
Mammary Gland Accumulation of O6-methylguanine began after 9 weeks. nih.gov
Lymph Node Accumulation of O6-methylguanine began after 3 weeks. nih.gov
Thymus Accumulation of O6-methylguanine began after 3 weeks. nih.gov
Liver O6-methylguanine was efficiently removed throughout the 20-week dosing period. nih.gov
Spleen O6-methylguanine was efficiently removed, though to a lesser degree than the liver. nih.gov

Analysis of Enzyme Activity Related to Metabolism and DNA Repair

The cellular response to this compound is also dictated by the activity of enzymes involved in its metabolism and the repair of the DNA damage it causes. researchgate.netnih.gov

Metabolism: Procarbazine is metabolized to this compound through a series of enzymatic reactions, primarily oxidation. nih.gov Cytochrome P450 enzymes are known to play a role in the metabolic activation of similar compounds. mdpi.com The rate and extent of this metabolism can influence the concentration of the active this compound in target tissues and thus its efficacy.

DNA Repair: A key enzyme in the repair of O6-meG adducts is O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This enzyme removes the methyl group from guanine (B1146940), restoring the normal DNA structure. The activity of AGT can significantly impact the persistence of DNA adducts and, consequently, the effectiveness of methylating agents.

Advanced Research Directions and Emerging Concepts for Methylazoxyprocarbazine Research

Development of Novel Analytical Approaches for Metabolite Profiling in Complex Biological Matrices

The accurate detection and quantification of methylazoxyprocarbazine and its downstream metabolites in biological samples are paramount for understanding its pharmacokinetics and pharmacodynamics. The complexity of biological matrices like plasma and tissues presents a significant analytical challenge. google.com To address this, researchers are developing sophisticated analytical workflows.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone for separating and identifying procarbazine (B1678244) metabolites. researchgate.net Innovations in this field include the use of ultra-high-performance liquid chromatography (UHPLC) for enhanced separation efficiency and high-resolution mass spectrometry (HRMS), such as Orbitrap and triple quadrupole MS, for improved sensitivity and specificity. nih.govresearchgate.net These advanced techniques enable the creation of detailed metabolite profiles, which are crucial for both preclinical research and clinical monitoring. nih.gov Furthermore, the development of targeted metabolomics methods allows for the precise quantification of hundreds of key metabolites, offering a comprehensive view of the metabolic pathways affected by this compound. nih.gov

Table 1: Advanced Analytical Techniques in this compound Research
Analytical TechniqueApplication in this compound ResearchKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation and identification of procarbazine and its metabolites. researchgate.netRobust and widely available.
Ultra-High-Performance Liquid Chromatography (UHPLC)Enhanced separation of complex metabolite mixtures. nih.govHigher resolution and faster analysis times compared to HPLC.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for confident metabolite identification. nih.govHigh sensitivity and specificity.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites. google.comProvides fragmentation patterns for detailed structural information.
Targeted MetabolomicsQuantitative analysis of a predefined set of metabolites. nih.govHigh precision and accuracy for specific metabolic pathways.

Mechanistic Studies on Resistance Pathways to this compound Activity

A significant hurdle in cancer chemotherapy is the development of drug resistance. mdpi.com Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this challenge. Resistance can arise from various factors, including altered drug metabolism, increased DNA repair capacity, and changes in apoptotic signaling pathways. mdpi.comnih.govnih.gov

One key area of investigation is the role of drug efflux pumps, such as P-glycoprotein, which can actively transport chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Additionally, elevated levels of DNA repair enzymes, like O6-methylguanine-DNA-methyltransferase (MGMT), can counteract the DNA-damaging effects of this compound by removing the methyl adducts from guanine (B1146940). nih.gov Researchers are also exploring how alterations in signaling pathways that control cell survival and apoptosis, such as the PI3K/Akt and Ras/MEK/ERK pathways, contribute to resistance. mdpi.commdpi.com

Bio-conjugation and Prodrug Strategies Related to this compound

To enhance the therapeutic index of this compound, researchers are exploring innovative drug delivery strategies, including bio-conjugation and prodrug approaches. rjonco.comopenmedicinalchemistryjournal.com These strategies aim to improve drug targeting to tumor tissues, increase stability, and control the release of the active compound. rjonco.comnih.gov

Bio-conjugation involves linking the drug to a larger molecule, such as an antibody or a peptide, that can specifically target cancer cells. rjonco.comnih.gov This approach, exemplified by antibody-drug conjugates (ADCs), can deliver the cytotoxic payload directly to the tumor site, minimizing exposure to healthy tissues. nih.gov

In Silico Modeling and Computational Chemistry Applications

Computational approaches, collectively known as in silico modeling, are playing an increasingly vital role in drug discovery and development. ijlpr.comresearchgate.net These methods allow researchers to simulate and predict the behavior of molecules, providing valuable insights that can guide experimental work. ijlpr.com

Prediction of Metabolic Pathways and Reactive Intermediates

Computational tools can be used to predict the metabolic fate of procarbazine and identify its various metabolites, including the formation of this compound and other reactive intermediates. nih.govoptibrium.com By modeling the enzymatic reactions involved in procarbazine's bioactivation, researchers can gain a better understanding of the chemical species responsible for its therapeutic and toxic effects. This knowledge is essential for designing safer and more effective analogs. optibrium.com

Molecular Docking and Dynamics Studies of DNA Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to study the interactions between small molecules and biological macromolecules like DNA. scispace.commdpi.com In the context of this compound, these methods can be used to model how its reactive intermediates bind to DNA and induce damage. nih.gov

Comprehensive Characterization of Secondary Metabolites and Their Biological Activity

The anticancer activity of the parent drug, procarbazine, is dependent on its metabolic activation to reactive intermediates. nih.gov The primary pathway involves oxidation to azoprocarbazine (B1211744), which is then further metabolized to a mixture of two positional isomers: this compound and benzylazoxyprocarbazine. nih.gov Research has identified this compound as the principal cytotoxic metabolite responsible for the antitumor effects observed with procarbazine treatment. nih.gov While this compound is recognized as the key active agent, its own subsequent breakdown yields further chemical entities, or secondary metabolites.

Advanced analytical techniques have been employed to understand the fate of this compound in biological systems. Studies involving the incubation of this compound in the presence of human leukemia cells (CCRF-CEM) have led to the identification of its decomposition products. nih.gov High-performance liquid chromatography (HPLC) with UV detection and combined HPLC/thermospray mass spectrometry were utilized to isolate and characterize these secondary metabolites. nih.gov

The major decomposition product identified was N-isopropyl-p-formylbenzamide . nih.gov This metabolite is believed to form following the cleavage of the N-N bond within the hydrazine (B178648) portion of the this compound molecule. nih.gov Further analysis of extracts from these cell incubations revealed another metabolite, identified as N-isopropyl-(benzene-1,4-bis-carboxamide) . nih.gov

Intriguingly, during these 72-hour incubations, a compound with the same molecular weight as the parent this compound was also detected. nih.gov This substance was identified as a hydroxyazo compound , the formation of which appears to result from a novel intramolecular rearrangement of this compound in solution. nih.gov Researchers have postulated that this chemical decomposition pathway, leading to the formation of the hydroxyazo compound, may be directly responsible for producing the ultimate cytotoxic species that exerts the anticancer effect. nih.gov

While these decomposition products have been chemically characterized, extensive research into their specific, individual biological activities is limited in publicly available literature. The prevailing understanding is that the cytotoxicity of procarbazine is mediated through the formation of this compound, and its subsequent chemical rearrangement and breakdown is integral to the mechanism that ultimately damages cancer cells. nih.govnih.gov The focus of biological activity studies has remained on this compound as the most potent metabolite. In comparative studies using a murine leukemia cell line (L1210), this compound was found to be significantly more cytotoxic than its parent compound, procarbazine, and the alternative isomer, benzylazoxyprocarbazine, which showed insignificant cytotoxic effect. nih.gov

Table 1: Identified Secondary Metabolites of this compound

Metabolite Name Method of Identification Postulated Origin
N-isopropyl-p-formylbenzamide HPLC, LC/MS Breakage of the N-N bond nih.gov
N-isopropyl-(benzene-1,4-bis-carboxamide) LC/MS, 1H NMR, GC/MS Not specified nih.gov
Hydroxyazo Compound HPLC, LC/MS, Ion Trap MS Intramolecular rearrangement nih.gov

Synergistic Interactions with Other Agents in Preclinical Settings

The use of combination therapies is a foundational strategy in modern oncology. The rationale for combining therapeutic agents is to enhance efficacy by targeting multiple, distinct cellular pathways, which can lead to additive or synergistic anticancer effects. mdpi.com A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com This approach can also help to overcome or delay the development of drug resistance. Preclinical research is critical for identifying these effective combinations and understanding their mechanisms of interaction before they are considered for clinical trials. ascentage.com

Despite the established role of procarbazine in combination regimens for diseases like Hodgkin lymphoma, there is a notable lack of publicly available preclinical studies specifically investigating the synergistic, additive, or antagonistic interactions of its primary active metabolite, this compound, with other anticancer agents. The available research has predominantly focused on its metabolic pathway and intrinsic cytotoxic activity as a single agent. nih.govnih.gov

Therefore, a significant opportunity exists for future preclinical research to explore the potential of this compound in combination with other therapeutic agents. Such studies would be essential to determine if its potent cytotoxic effects can be enhanced or complemented by other drugs, potentially leading to more effective treatment strategies with a strong mechanistic rationale. Investigating its interactions with targeted therapies, immunotherapies, or other cytotoxic agents in various cancer models could unveil novel synergistic relationships and provide the necessary data to support future clinical investigations.

Table 2: Compound Names Mentioned

Compound Name
This compound
Procarbazine
Azoprocarbazine
Benzylazoxyprocarbazine
N-isopropyl-p-formylbenzamide
N-isopropyl-(benzene-1,4-bis-carboxamide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.